molecular formula C8H15ClO2S B13244737 3,3-Dimethylcyclohexane-1-sulfonyl chloride

3,3-Dimethylcyclohexane-1-sulfonyl chloride

Cat. No.: B13244737
M. Wt: 210.72 g/mol
InChI Key: TYDBGIYIDBZHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfonyl chlorides (R-SO₂Cl) are versatile reagents in organic synthesis, widely used to introduce sulfonate groups or act as electrophiles in substitution reactions. This alicyclic sulfonyl chloride features a cyclohexane ring with two methyl groups at the 3-position, likely influencing steric hindrance and electronic effects. Below, we compare this compound with similar sulfonyl chlorides from literature and commercial sources.

Properties

Molecular Formula

C8H15ClO2S

Molecular Weight

210.72 g/mol

IUPAC Name

3,3-dimethylcyclohexane-1-sulfonyl chloride

InChI

InChI=1S/C8H15ClO2S/c1-8(2)5-3-4-7(6-8)12(9,10)11/h7H,3-6H2,1-2H3

InChI Key

TYDBGIYIDBZHNG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)S(=O)(=O)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of 3,3-Dimethylcyclohexane-1-sulfonyl chloride typically involves the reaction of 3,3-Dimethylcyclohexanol with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction proceeds as follows:

3,3-Dimethylcyclohexanol+SOCl23,3-Dimethylcyclohexane-1-sulfonyl chloride+HCl+SO2\text{3,3-Dimethylcyclohexanol} + \text{SOCl}_2 \rightarrow \text{3,3-Dimethylcyclohexane-1-sulfonyl chloride} + \text{HCl} + \text{SO}_2 3,3-Dimethylcyclohexanol+SOCl2​→3,3-Dimethylcyclohexane-1-sulfonyl chloride+HCl+SO2​

Chemical Reactions Analysis

3,3-Dimethylcyclohexane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Reduction Reactions: It can be reduced to 3,3-Dimethylcyclohexane-1-sulfonic acid using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives using oxidizing agents like hydrogen peroxide (H2O2).

Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions and solvents like tetrahydrofuran (THF) for reduction reactions. Major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonic acids.

Scientific Research Applications

3,3-Dimethylcyclohexane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethylcyclohexane-1-sulfonyl chloride involves the formation of a sulfonyl chloride group, which is highly reactive towards nucleophiles. This reactivity allows it to modify various substrates, including organic molecules and biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Molecular and Structural Features

Key structural differences among sulfonyl chlorides arise from the nature of the R-group (aromatic vs. aliphatic/alicyclic) and substituents.

Compound Name Molecular Formula Molecular Weight Key Substituents Source
Benzenesulfonyl chloride C₆H₅ClO₂S 176.62 g/mol Aromatic (no substituents)
Trifluoromethanesulfonyl chloride CClF₃O₂S 168.52 g/mol -CF₃ (strong electron-withdrawing)
3-Methoxycyclohexane-1-sulfonyl chloride C₇H₁₃ClO₃S 212.69 g/mol Methoxy group on cyclohexane
3,3-Dimethylpentane-1-sulfonyl chloride C₇H₁₅ClO₂S 198.71 g/mol Aliphatic chain with dimethyl branching
(3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride C₈H₁₃ClF₂O₂S 246.70 g/mol Difluoro and methyl groups on cyclohexane


Key Observations :

  • Aromatic vs. Alicyclic: Benzenesulfonyl chloride (aromatic) exhibits higher resonance stabilization, whereas alicyclic analogs (e.g., cyclohexane derivatives) face steric challenges but improved solubility in non-polar solvents .
  • Electron-Withdrawing Groups : Trifluoromethanesulfonyl chloride’s -CF₃ group enhances electrophilicity, making it more reactive than dimethyl-substituted analogs .
  • Steric Effects : The dimethyl groups in 3,3-Dimethylcyclohexane-1-sulfonyl chloride likely reduce nucleophilic attack rates compared to less hindered compounds like 3-methoxycyclohexane-1-sulfonyl chloride .

Physical and Chemical Properties

Physical properties such as boiling point, density, and stability vary with substituents.

Compound Name Boiling Point (°C) Density (g/mL) Reactivity Notes Source
Trifluoromethanesulfonyl chloride 29–32 1.583 Highly reactive, low thermal stability
3-Methoxycyclohexane-1-sulfonyl chloride N/A N/A Moderate reactivity; methoxy group may stabilize via electron donation
3,3-Dimethylpentane-1-sulfonyl chloride N/A N/A Likely stable at room temperature; aliphatic structure reduces conjugation

Key Observations :

  • Boiling Point : Trifluoromethanesulfonyl chloride’s low boiling point (29–32°C) reflects volatility due to weak intermolecular forces from the -CF₃ group . Alicyclic analogs likely have higher boiling points due to increased molecular weight and rigidity.
  • Density : Electron-withdrawing groups (e.g., -CF₃) increase density compared to aliphatic analogs .

Biological Activity

3,3-Dimethylcyclohexane-1-sulfonyl chloride (C₈H₁₅ClO₂S) is an organic compound characterized by its sulfonyl chloride functional group attached to a dimethyl-substituted cyclohexane ring. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its significant reactivity and potential biological applications.

Chemical Structure and Properties

The molecular structure of 3,3-Dimethylcyclohexane-1-sulfonyl chloride features a cyclohexane ring with two methyl groups at the 3-position, which influences its steric and electronic properties. The sulfonyl chloride group is known for its high reactivity, particularly towards nucleophiles, making it a valuable intermediate in organic synthesis.

PropertyValue
Molecular FormulaC₈H₁₅ClO₂S
Molecular Weight210.72 g/mol
Physical StateLiquid at room temperature
Functional GroupSulfonyl chloride

The mechanism of action for 3,3-Dimethylcyclohexane-1-sulfonyl chloride involves the formation of a sulfonyl chloride group that readily reacts with nucleophiles. This reaction can lead to the formation of various derivatives, such as:

  • Sulfonamides : Formed by reaction with amines.
  • Sulfonate Esters : Generated through reactions with alcohols.
  • Sulfonate Thioesters : Produced via reactions with thiols.

These transformations are crucial for modifying biomolecules and developing new therapeutic agents.

Biological Activity

Research indicates that compounds with sulfonyl chloride groups can exhibit diverse biological activities. The biological activity of 3,3-Dimethylcyclohexane-1-sulfonyl chloride has been explored in several contexts:

  • Medicinal Chemistry : The compound is utilized in the synthesis of pharmaceuticals. Its ability to modify proteins and peptides makes it valuable for studying biological mechanisms and developing new drugs.
  • Toxicological Studies : Due to its reactivity, there are concerns regarding potential toxic effects on biological systems. Studies have indicated that similar compounds can exhibit cytotoxicity against various cancer cell lines.

Case Studies

Several studies have investigated the biological implications of compounds related to 3,3-Dimethylcyclohexane-1-sulfonyl chloride:

  • Cytotoxicity Against Cancer Cells : A study demonstrated that structurally similar sulfonyl chlorides exhibited significant cytotoxic effects on glioma and melanoma cell lines. The mechanism involved the induction of apoptosis through modification of critical cellular proteins .
  • Developmental Toxicity Screening : Research using zebrafish models has shown that certain sulfonyl compounds can lead to developmental malformations and toxicity, highlighting the need for thorough evaluation before pharmaceutical applications .

Applications in Research

The compound's applications extend beyond medicinal chemistry:

  • Organic Synthesis : It serves as a reagent in synthesizing complex organic molecules, including agrochemicals.
  • Biological Studies : Used for modifying biomolecules to study their structure-function relationships.
  • Industrial Applications : Employed in producing specialty chemicals and materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.